Home > Products > Screening Compounds P44217 > 3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL -

3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL

Catalog Number: EVT-13935549
CAS Number:
Molecular Formula: C14H25IN3O3
Molecular Weight: 410.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Spin Labeling Methodologies in Electron Paramagnetic Resonance (EPR) Spectroscopy

Site-Directed Spin Labeling (SDSL) for Biomolecular Dynamics

Site-directed spin labeling (SDSL) coupled with EPR spectroscopy enables residue-specific investigation of biomolecular structure, dynamics, and interactions. This technique strategically introduces paramagnetic probes (typically nitroxide radicals) into biomolecules, transforming local structural and dynamic information into quantifiable EPR spectral signatures [1] [5].

Thiol-Specific Covalent Attachment to Cysteine Residues

The sulfhydryl group of cysteine residues serves as the primary attachment point for spin labels due to its high nucleophilicity and relative rarity in native protein sequences, minimizing non-specific labeling. "3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL" belongs to the iodoacetamide class of spin labels, exploiting the iodoacetamide functional group (–NH–CO–CH₂–I) to form stable thioether bonds (–S–CH₂–CO–NH–) with cysteine thiolates [1] [4] [7]. This reaction proceeds efficiently under physiological pH and mild temperatures (25–37°C).

Structurally, this PROXYL derivative features:

  • A PROXYL nitroxide radical (2,2,5,5-tetramethyl-1-pyrrolidinyloxy) as the paramagnetic reporter.
  • An extended linker arm comprising a propylcarbamoyl spacer (–CH₂–CH₂–CH₂–NH–CO–), increasing the distance between the nitroxide and the biomolecular backbone. This extension reduces steric perturbation and enhances probe mobility, improving sensitivity to local environmental changes [7] [10].

The thiol-specific reaction ensures site selectivity, particularly when combined with cysteine-less mutants or strategically introduced single-cysteine variants [1] [5].

Kinetic Analysis of Labeling Efficiency in Complex Macromolecular Systems

Labeling efficiency—defined as the fraction of target sites successfully conjugated with the spin label—depends critically on reaction kinetics influenced by macromolecular structure and solution conditions. Key factors include:

  • Cysteine Accessibility: Buried or sterically hindered cysteines exhibit slower labeling rates. Pre-denaturation of proteins (using chaotropes like urea) may be required but risks disrupting native structure [5].
  • Linker Length and Flexibility: The extended linker in "3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL" enhances access to constrained sites compared to shorter analogs (e.g., 3-(2-Iodoacetamido)-PROXYL), improving yield in complex systems like membrane proteins or folded riboswitches [5] [10].
  • Competitive Hydrolysis: Iodoacetamide groups undergo hydrolysis in aqueous solution (yielding inactive hydroxyacetamide), reducing effective label concentration. Kinetic optimization requires balancing label excess (typically 5–20x molar excess) with minimizing non-specific labeling [5].

Quantitative analysis involves:

  • Reaction Monitoring: Using HPLC or mass spectrometry to track conjugate formation and hydrolysis byproducts.
  • EPR Quantification: Measuring the absolute spin concentration of purified conjugates via double integration of EPR spectra against a standard [5].

Table 1: Comparison of Iodoacetamide Spin Labels

Spin LabelStructureLinker Length (Atoms)Relative FlexibilityApplications
3-(2-Iodoacetamido)-PROXYLIodoacetamide-PROXYL4ModerateSoluble proteins, membrane depth analysis [4] [7]
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYLIodoacetamide-propylcarbamoyl-PROXYL7HighBuried sites, large complexes, RNA/DNA labeling [5] [10]
MTSLMethanethiosulfonate spin label3LowSoluble proteins, high-resolution studies [7]

Pulsed EPR Techniques for Distance Measurements

Pulsed EPR methods measure nanoscale distances (1.5–8 nm) between spin pairs, providing insights into biomolecular conformations, folding, and oligomerization. "3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL" is well-suited for these techniques due to its stability and extended linker minimizing distance distribution broadening [3] [6].

Double-Quantum Filtered Refocused Electron Spin-Echo (DQ-ESE)

DQ-ESE is a pulse sequence designed to isolate the signal of spin pairs while suppressing contributions from isolated spins, crucial for distance measurements in complex biological samples. The sequence involves:

  • Double-Quantum Coherence (DQC) Generation: Creation of a coherence state involving both spins.
  • Echo Refocusing: Application of refocusing pulses to mitigate relaxation effects.
  • Filtered Detection: Selective detection of the DQC signal [3] [6].

Advantages over conventional Double Quantum Coherence (DQC) ESR include:

  • Enhanced Sensitivity: Improved signal-to-noise ratio for weakly coupled spin pairs.
  • Extended Distance Range: Accurate measurement up to 7–8 nm, demonstrated in a 72 Å A-type RNA duplex study [6].
  • Reduced Artifacts: Suppression of nuclear modulation effects complicating data interpretation [6].

Table 2: Applications of DQ-ESE with Bifunctional Spin Labels

Biomolecule SystemSpin Label PairMeasured Distance (Å)Validated MethodBiological Insight
Double-stranded A-type RNALabeled at 5' ends72 ± 3Molecular modelingValidated global RNA architecture [6]
Maltose ABC TransporterLabeled on helical subdomains20–50DEER/PELDORDetected helical rotation dynamics [1]
T4 Lysozyme Mutant (in progress)iodoacetamide labels at buried sites~40 (simulated)X-ray crystallographyTesting linker flexibility effects [6]

Determination of Nanoscale Biomolecular Conformations

Distance distributions derived from DQ-ESE or other pulsed techniques (e.g., DEER/PELDOR) reveal conformational heterogeneity:

  • Rigid Systems: Narrow distance distributions (e.g., A-form RNA helices) indicate minimal backbone flexibility [6].
  • Flexible Systems: Broad distributions suggest unstructured regions or multiple conformers. The flexible linker of "3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL" contributes minimally to distribution width when attached to rigid sites, enhancing resolution of intrinsic biomolecular dynamics [3] [5].

Applications include:

  • Nucleic Acid Folding: Mapping global structures and ligand-induced conformational changes in riboswitches or aptamers [3] [5].
  • Protein Complex Assembly: Tracking subunit rearrangements in multidomain enzymes or transporters [1] [9].
  • Validation of Computational Models: Distance restraints refine molecular dynamics simulations or homology models [6].

Example Workflow:

  • Site Selection: Choose residues reporting on the conformational change of interest.
  • Cysteine Mutagenesis & Labeling: Introduce cysteines and label with "3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL".
  • DQ-ESE Data Collection: Acquire decay curves at cryogenic temperatures (typically 50 K).
  • Distance Extraction: Simulate time-domain data using models accounting for probe flexibility [3] [6].

Properties

Product Name

3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL

Molecular Formula

C14H25IN3O3

Molecular Weight

410.27 g/mol

InChI

InChI=1S/C14H25IN3O3/c1-13(2)8-10(14(3,4)18(13)21)12(20)17-7-5-6-16-11(19)9-15/h10H,5-9H2,1-4H3,(H,16,19)(H,17,20)

InChI Key

XUQAVKPTKCCCPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CI)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.